molecular formula C38H47N5O6Si B3273525 5'-DMT-2'-TBDMS-N6-Me-rA CAS No. 588698-75-3

5'-DMT-2'-TBDMS-N6-Me-rA

Cat. No.: B3273525
CAS No.: 588698-75-3
M. Wt: 697.9 g/mol
InChI Key: KEEBYCOQGORZDK-QGGAYTEESA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-2’-O-(tert-butyldimethylsilyl)-N6-methyladenosine: (5’-DMT-2’-TBDMS-N6-Me-rA) is a modified RNA nucleoside. This compound is widely used in the synthesis of RNA oligonucleotides, which are essential for various applications in molecular biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-DMT-2’-TBDMS-N6-Me-rA involves multiple steps, starting from adenosine. The key steps include:

    Protection of the 5’-hydroxyl group: This is achieved by reacting adenosine with 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

    Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Methylation of the N6 position: The N6 position of the adenine base is methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: The industrial production of 5’-DMT-2’-TBDMS-N6-Me-rA follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2’-O-TBDMS group, which can be removed under oxidative conditions.

    Reduction: Reduction reactions are less common but can occur at the N6-methyl group under specific conditions.

    Substitution: The 5’-DMT and 2’-TBDMS groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like iodine (I2) or tert-butyl hydroperoxide (TBHP) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acidic conditions (e.g., trichloroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride) are used to remove the DMT and TBDMS groups, respectively.

Major Products:

    Oxidation: Removal of the TBDMS group results in the formation of 2’-hydroxy-5’-DMT-N6-Me-rA.

    Reduction: Reduction of the N6-methyl group can yield N6-hydroxyadenosine derivatives.

    Substitution: Removal of the DMT and TBDMS groups yields the unprotected nucleoside.

Scientific Research Applications

5’-DMT-2’-TBDMS-N6-Me-rA is extensively used in:

    RNA Synthesis: It is a key building block in the chemical synthesis of RNA oligonucleotides, which are used in RNA interference (RNAi) and antisense technologies.

    Drug Development: Modified RNA nucleosides like 5’-DMT-2’-TBDMS-N6-Me-rA are used in the development of RNA-based therapeutics for treating viral infections, cancer, and genetic disorders.

    Biological Research: It is used in studying RNA structure and function, as well as in the development of RNA-based probes and sensors.

Mechanism of Action

The mechanism of action of 5’-DMT-2’-TBDMS-N6-Me-rA involves its incorporation into RNA oligonucleotides. The modified nucleoside enhances the stability and binding affinity of RNA molecules, making them more resistant to enzymatic degradation. This is particularly useful in therapeutic applications where increased stability and efficacy are desired.

Comparison with Similar Compounds

    5’-O-(4,4’-Dimethoxytrityl)-2’-O-(tert-butyldimethylsilyl)-N6-benzoyladenosine: (5’-DMT-2’-TBDMS-N6-Bz-rA)

    5’-O-(4,4’-Dimethoxytrityl)-2’-O-(tert-butyldimethylsilyl)-N6-phenyladenosine: (5’-DMT-2’-TBDMS-N6-Ph-rA)

Comparison:

    5’-DMT-2’-TBDMS-N6-Bz-rA: Similar to 5’-DMT-2’-TBDMS-N6-Me-rA but with a benzoyl group at the N6 position instead of a methyl group. This modification can affect the compound’s reactivity and stability.

    5’-DMT-2’-TBDMS-N6-Ph-rA: Contains a phenyl group at the N6 position, which can influence the compound’s binding affinity and interaction with other molecules.

Uniqueness of 5’-DMT-2’-TBDMS-N6-Me-rA: : The presence of the N6-methyl group in 5’-DMT-2’-TBDMS-N6-Me-rA provides unique properties such as enhanced stability and specific binding characteristics, making it particularly useful in therapeutic applications.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O6Si/c1-37(2,3)50(7,8)49-33-32(44)30(48-36(33)43-24-42-31-34(39-4)40-23-41-35(31)43)22-47-38(25-12-10-9-11-13-25,26-14-18-28(45-5)19-15-26)27-16-20-29(46-6)21-17-27/h9-21,23-24,30,32-33,36,44H,22H2,1-8H3,(H,39,40,41)/t30-,32-,33-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBYCOQGORZDK-QGGAYTEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N5O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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